Plastochromanol 8
Overview
Description
Plastochromanol 8 is a naturally occurring tocochromanol, a member of the vitamin E family. It is characterized by its chromanol ring and an unsaturated side chain consisting of eight isoprene units. This compound was first discovered in the mid-1960s in the leaves of the rubber tree. This compound is known for its potent antioxidant properties, which play a crucial role in protecting lipids within plant tissues from oxidative damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: Plastochromanol 8 can be isolated from natural sources such as flaxseed oil. The preparation involves several steps:
Saponification: Approximately 320 grams of flaxseed oil is saponified to break down the triglycerides.
Gel Permeation Chromatography: The bulky this compound is enriched using this technique.
Countercurrent Chromatography: The enriched this compound is further purified using a solvent system consisting of n-hexane, benzotrifluoride, and acetonitrile in a 20:7:13 ratio.
Centrifugal Partition Chromatography: Final purification is achieved using hexamethyldisiloxane and acetonitrile in a 1:1 ratio, yielding highly pure this compound.
Industrial Production Methods: While the industrial production of this compound is not extensively documented, the methods used in laboratory settings can be scaled up for industrial purposes. The key steps involve the extraction from plant oils, followed by chromatographic techniques to achieve the desired purity.
Chemical Reactions Analysis
Plastochromanol 8 undergoes various chemical reactions, primarily due to its antioxidant properties:
Oxidation: this compound can react with free radicals, converting them into less reactive species and thereby preventing lipid peroxidation.
Reduction: It can also participate in redox reactions, where it donates electrons to neutralize reactive oxygen species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and singlet oxygen.
Reduction: Reducing agents such as ascorbic acid can be used.
Substitution: Various catalysts and solvents can facilitate substitution reactions.
Major Products: The primary products formed from these reactions are less reactive lipid radicals and oxidized forms of this compound, such as plastochromanol quinone .
Scientific Research Applications
Plastochromanol 8 has a wide range of applications in scientific research:
Chemistry: It is studied for its antioxidant properties and potential use in stabilizing lipid-based formulations.
Biology: Research focuses on its role in protecting plant tissues from oxidative stress and its involvement in plant development and stress responses.
Medicine: Although not as extensively studied as other vitamin E compounds, this compound’s antioxidant properties suggest potential therapeutic applications in preventing oxidative damage in human tissues.
Mechanism of Action
Plastochromanol 8 exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to lipids and other cellular components. The chromanol ring is responsible for its ability to donate electrons and neutralize reactive species. This compound also interacts with various molecular targets and pathways involved in oxidative stress responses, including the regulation of antioxidant enzymes .
Comparison with Similar Compounds
Plastochromanol 8 is unique among tocochromanols due to its longer side chain with eight isoprene units. Similar compounds include:
Tocopherols: These have a saturated side chain and are well-known for their vitamin E activity.
Tocotrienols: These have an unsaturated side chain with three isoprene units.
Plastochromanol 7 and Plastochromanol 9: These are homologues of this compound with seven and nine isoprene units, respectively
This compound stands out due to its superior antioxidant properties and its presence in various plant tissues, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2R)-2,7,8-trimethyl-2-[(3E,7E,11E,15E,19E,23E,27E)-4,8,12,16,20,24,28,32-octamethyltritriaconta-3,7,11,15,19,23,27,31-octaenyl]-3,4-dihydrochromen-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H82O2/c1-40(2)21-13-22-41(3)23-14-24-42(4)25-15-26-43(5)27-16-28-44(6)29-17-30-45(7)31-18-32-46(8)33-19-34-47(9)35-20-37-53(12)38-36-50-39-51(54)48(10)49(11)52(50)55-53/h21,23,25,27,29,31,33,35,39,54H,13-20,22,24,26,28,30,32,34,36-38H2,1-12H3/b41-23+,42-25+,43-27+,44-29+,45-31+,46-33+,47-35+/t53-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMZTTPJFDLIOR-HCCCIJMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2CCC(OC2=C1C)(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C2CC[C@@](OC2=C1C)(C)CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H82O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401019983 | |
Record name | Plastochromanol 8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401019983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4382-43-8 | |
Record name | Plastochromanol 8 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4382-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Plastochromanol 8 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Plastochromanol 8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401019983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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